REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=O)[C:5]([OH:11])=[CH:4][CH:3]=1.[NH2:12][C:13]1[CH:18]=[C:17]([Cl:19])[C:16]([OH:20])=[C:15]([Cl:21])[CH:14]=1.CN(C)C1C=CC=CC=1.S(Cl)(Cl)=O>C1C=CC=CC=1>[Cl:19][C:17]1[CH:18]=[C:13]([CH:14]=[C:15]([Cl:21])[C:16]=1[OH:20])[NH:12][C:7](=[O:9])[C:6]1[CH:10]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[OH:11]
|
Name
|
|
Quantity
|
5.15 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(C(=O)O)=C1)O
|
Name
|
|
Quantity
|
5.88 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=C1)Cl)O)Cl
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
4.35 mL
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The resulting solution was evaporated
|
Type
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DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
by washing with 2 N hydrochloric acid and 2.5% sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
The ethyl acetate was then extracted several times with 2 N sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
to give a precipitate which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from aqueous acetone
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(NC(C2=C(C=CC(=C2)F)O)=O)C=C(C1O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |